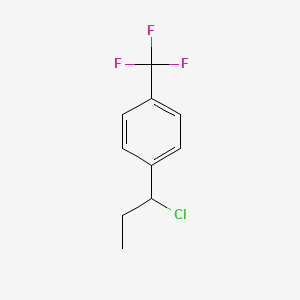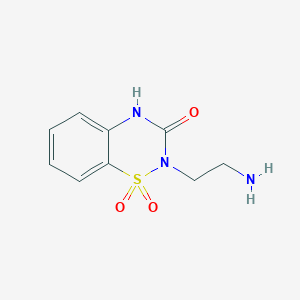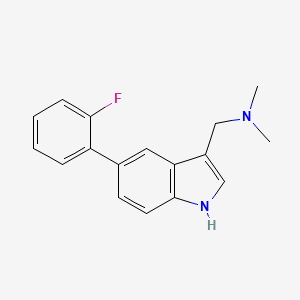![molecular formula C11H21NO3 B13089246 tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is often used as a chiral building block in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl carbamate and a cyclopentyl alcohol derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for particular applications in research and industry .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[[(1R,3S)-3-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Clave InChI |
XTVWTTVLXSZYBZ-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](C1)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


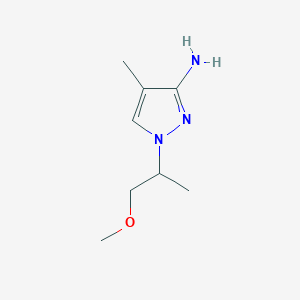
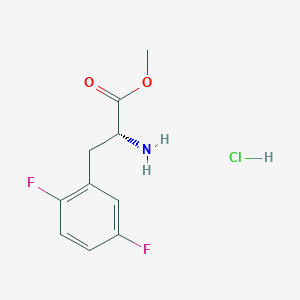

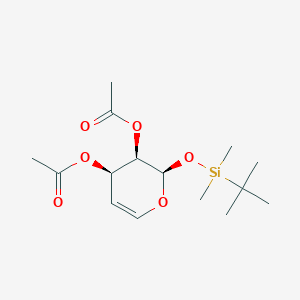

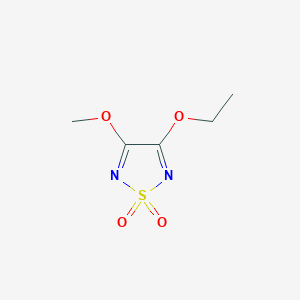
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
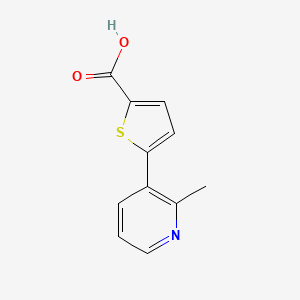
![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)

